Product packaging for 8-Methoxycoumarin(Cat. No.:CAS No. 2445-81-0)

8-Methoxycoumarin

Cat. No.: B1348513
CAS No.: 2445-81-0
M. Wt: 176.17 g/mol
InChI Key: ODRDTKMYQDXVGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methoxycoumarin is a core chemical scaffold in medicinal chemistry and drug discovery research. Recent scientific studies highlight the significant potential of this compound and its synthetic derivatives, particularly 3-carboxamide analogues, in anticancer investigations. These compounds have demonstrated potent antiproliferative activity against specific cancer cell lines. For instance, one derivative showed pronounced effects against liver cancer cells (HepG2) by targeting key pathways, including the induction of cell cycle arrest and the activation of executioner caspases-3/7, which are crucial mediators of apoptosis. Furthermore, its activity against β-tubulin polymerization disrupts a fundamental process in cell division . Similar research against breast cancer cell lines (MCF-7 and MDA-MB-231) has also identified promising this compound derivatives that inhibit β-tubulin polymerization and aromatase enzymes, leading to cell cycle arrest and apoptosis . Another research avenue explores its derivatives as dual-inhibitors, targeting both VEGFR2 kinase (a key protein in tumor angiogenesis) and cytochrome P450 enzymes, presenting a multi-faceted approach to tackling hepatocellular carcinoma . Beyond oncology, the compound has shown therapeutic potential in other areas. Isolated from Ruta graveolens L., this compound (also referred to as 8-Methoxy-chromen-2-one) exhibited strong anti-inflammatory effects in a collagen-induced arthritis model, downregulating key pro-inflammatory cytokines and nitric oxide . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications, including personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O3 B1348513 8-Methoxycoumarin CAS No. 2445-81-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-12-8-4-2-3-7-5-6-9(11)13-10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRDTKMYQDXVGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334258
Record name 8-methoxycoumarin
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Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2445-81-0
Record name 8-Methoxy-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2445-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Methoxycoumarin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-methoxycoumarin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-METHOXYCOUMARIN
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Synthetic Methodologies and Derivatization Strategies for 8 Methoxycoumarin Analogues

Classical and Modern Synthetic Approaches to 8-Methoxycoumarin Core Structures

The foundational this compound ring system is typically assembled through well-established condensation reactions. These methods provide access to key precursors that are pivotal for further derivatization.

Cyclocondensation reactions are the cornerstone for constructing the coumarin (B35378) nucleus. The Knoevenagel condensation is a particularly prominent method for synthesizing the this compound core structure. gaacademy.orgnih.govmdpi.com This reaction typically involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group. google.com For this compound synthesis, 3-methoxy-2-hydroxybenzaldehyde (o-vanillin) is a common starting material. gaacademy.orgnih.govfrontiersin.org

In a representative synthesis, 3-methoxy-2-hydroxybenzaldehyde is reacted with diethyl malonate in the presence of a basic catalyst like piperidine. nih.govmdpi.com The reaction proceeds through an initial Knoevenagel condensation, followed by an intramolecular cyclization (lactonization) to form the benzopyran-2-one ring system, yielding ethyl this compound-3-carboxylate. gaacademy.orgnih.gov

Another classical method for coumarin synthesis is the Pechmann condensation, which involves the reaction of a phenol (B47542) with a β-keto ester under acidic conditions. wikipedia.orgiiste.orgorganic-chemistry.org The mechanism begins with a transesterification, followed by an intramolecular ring-closing reaction. wikipedia.org While broadly applicable, the Knoevenagel approach using substituted salicylaldehydes is frequently cited for preparing specifically substituted coumarins like the 8-methoxy variant.

Table 1: Comparison of Common Cyclocondensation Reactions for Coumarin Synthesis

ReactionReactantsCatalyst TypeKey Features
Knoevenagel Condensation Salicylaldehyde derivative, Active methylene compound (e.g., diethyl malonate)Basic (e.g., piperidine)Highly versatile for substituted coumarins; proceeds under relatively mild conditions. gaacademy.orgmdpi.com
Pechmann Condensation Phenol derivative, β-keto ester (e.g., ethyl acetoacetate)Acidic (e.g., H₂SO₄, AlCl₃)Requires simple starting materials; good yields for various coumarins. iiste.orgorganic-chemistry.org
Perkin Reaction Salicylaldehyde derivative, Acetic anhydride (B1165640)Basic (e.g., sodium acetate)One of the earliest methods, often used for synthesizing coumarin itself. rsc.org
Wittig Reaction Salicylaldehyde derivative, Phosphorus ylideVariesInvolves the formation of a C=C bond, followed by lactonization.

Ethyl this compound-3-carboxylate is a crucial and versatile intermediate synthesized via cyclocondensation. nih.govfrontiersin.orgmdpi.com This precursor is the starting point for a multitude of derivatization strategies aimed at introducing new functional groups and modifying the scaffold's properties. nih.gov

One fundamental derivatization is the hydrolysis of the ester group. Treatment of ethyl this compound-3-carboxylate with an acid such as 4N hydrochloric acid in acetic acid under reflux conditions yields this compound-3-carboxylic acid. nih.govfrontiersin.orgicm.edu.pl This carboxylic acid is itself a key intermediate for further reactions, such as the formation of amides and other derivatives. frontiersin.orgnih.gov

The ester can also be directly converted into other functional groups. For instance, it can undergo ammonolysis or react with various amines to form a range of carboxamide derivatives, as detailed in section 2.2.1. nih.govmdpi.comnih.gov Furthermore, the coumarin ring of the ester precursor can be subjected to reactions like halogenation prior to modifying the ester group, allowing for a planned, stepwise assembly of complex analogues. nih.gov

Table 2: Key Reactions Starting from Ethyl this compound-3-carboxylate

Reaction TypeReagentsProductReference
Hydrolysis 4N HCl, Acetic AcidThis compound-3-carboxylic acid nih.govfrontiersin.org
Ammonolysis Ammonium (B1175870) Acetate (B1210297), fusionThis compound-3-carboxamide nih.govmdpi.com
Condensation 2-Aminophenol, DMFN-(2-hydroxyphenyl)-8-methoxycoumarin-3-carboxamide mdpi.com
Halogenation Bromine, Acetic AcidEthyl 5-bromo-8-methoxycoumarin-3-carboxylate nih.gov

Cyclocondensation Reactions in this compound Synthesis

Functionalization and Modification at Specific Positions of the this compound Scaffold

Functionalization of the pre-formed this compound scaffold allows for the fine-tuning of its chemical properties. Modifications are commonly introduced at the 3-position via the carboxylate precursor or directly onto the aromatic ring.

The synthesis of this compound-3-carboxamides is a widely explored area. researchgate.netresearchgate.net These compounds are typically prepared from ethyl this compound-3-carboxylate or its corresponding carboxylic acid. A common method involves the ammonolysis of the ethyl ester using ammonia (B1221849) generated from ammonium acetate under fusion conditions to produce the primary amide, this compound-3-carboxamide. nih.govmdpi.com

For the synthesis of N-substituted carboxamides, a two-step approach is often employed. First, this compound-3-carboxylic acid is converted to its more reactive acid chloride derivative using a reagent like thionyl chloride. nih.gov The subsequent condensation of this acid chloride with a primary or secondary amine, such as 3-aminophenol, affords the desired N-substituted-8-methoxycoumarin-3-carboxamide. nih.gov Alternatively, direct condensation of the ester with an amine, such as aniline (B41778) in refluxing dimethylformamide, can yield the corresponding carboxamide. nih.gov

Further modifications can be performed on the carboxamide products. For example, the primary amide can be acetylated with acetic anhydride to form N-(acetyl)this compound-3-carboxamide. nih.gov

Halogenation is a key strategy for modifying the electronic properties of the this compound scaffold. Bromination is the most frequently reported halogenation reaction for this system. nih.govmdpi.com Interestingly, the halogenation of this compound derivatives often proceeds with substitution on the benzene (B151609) ring rather than the pyrone ring, which contrasts with the typical reactivity of many other coumarins. scispace.com

Specifically, the bromination of ethyl this compound-3-carboxylate with bromine in glacial acetic acid results in the formation of ethyl 5-bromo-8-methoxycoumarin-3-carboxylate in good yield. nih.gov Similarly, direct bromination of this compound-3-carboxylic acid under similar conditions yields 5-bromo-8-methoxycoumarin-3-carboxylic acid. nih.govbibliotekanauki.pl This C-5 selectivity is also observed when N-substituted this compound-3-carboxamides are subjected to bromination. mdpi.comnih.gov For instance, reacting N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carboxamide with bromine in acetic acid produces the 5-bromo derivative. mdpi.com

Incorporating heterocyclic rings into the this compound structure is a significant strategy for generating novel chemical entities. These moieties are typically introduced at the 3-position of the coumarin ring, leveraging the reactivity of the functional groups established there.

One approach involves the conversion of this compound-3-carboxamide into a different heterocyclic system. For example, the carboxamide can serve as a precursor for synthesizing a 3-(5-(4-chlorophenyl)oxazol-2-yl)-8-methoxycoumarin derivative. mdpi.com

Another strategy uses 3-acyl-8-methoxycoumarin derivatives as building blocks. Condensation of 3-(2-bromoacetyl)-8-ethoxycoumarin with o-phenylenediamine (B120857) leads to the formation of a 3-(quinoxalin-2-yl)-8-ethoxycoumarin hydrobromide, demonstrating a method to fuse a quinoxaline (B1680401) ring system. mdpi.com In a similar fashion, reacting the same bromoacetyl precursor with thiourea (B124793) derivatives provides a route to 3-(2-aminothiazol-4-yl)-8-ethoxycoumarin. mdpi.com

The synthesis of imidazolidinone-containing coumarins has also been reported. 8-Methoxy-3-acetylcoumarin can be condensed with thiosemicarbazide (B42300) to form a thiosemicarbazone intermediate. scialert.net Subsequent cyclization of this intermediate with ethyl chloroacetate (B1199739) yields a 3-[1-(this compound-3-yl)ethylidene amino]-4-oxo-imidazolidin-2-thione derivative. scialert.net

Introduction of Heterocyclic Moieties onto the this compound System

Oxazole-Containing this compound Derivatives

The synthesis of this compound derivatives bearing an oxazole (B20620) moiety has been achieved through multi-step reaction sequences starting from ethyl this compound-3-carboxylate. mdpi.com A key intermediate, this compound-3-carboxamide, is first synthesized. This is accomplished by the ammonolysis of ethyl this compound-3-carboxylate, for instance, by fusion with ammonium acetate. mdpi.com

The oxazole ring is then constructed. In one reported method, the this compound-3-carboxamide is reacted with 4-chlorophenacyl bromide and fused sodium acetate in dimethylformamide (DMF) under reflux conditions. mdpi.com This reaction yields 3-(5-(4-chlorophenyl)oxazol-2-yl)-8-methoxycoumarin. mdpi.com Further derivatization, such as bromination, can be carried out. For example, treating the oxazole-containing coumarin with bromine in glacial acetic acid at 60 °C results in the formation of the corresponding 5-bromo derivative, 5-Bromo-3-(5-(4-chlorophenyl)oxazol-2-yl)-8-methoxycoumarin. mdpi.com An alternative approach involves an oxidative cross-coupling reaction using a copper(II) chloride catalyst and tert-Butyl hydroperoxide (TBHP) as an oxidant to form fused oxazole-coumarin derivatives from 3-(benzylamino)-2H-chromen-2-one precursors. rsc.org

Pyridine (B92270) Hybrid this compound Analogues

The molecular hybridization approach is a prominent strategy for creating novel this compound analogues by incorporating pyridine moieties. nih.govresearchgate.netresearchgate.net This involves conjoining the this compound scaffold with various bioactive pharmacophores, including pyridine. nih.govresearchgate.net The synthesis of these hybrids is driven by the established biological activities of both coumarin and pyridine scaffolds. researchgate.net Pyridine derivatives are known to target various biological pathways, and their inclusion is intended to create multifunctional molecules. researchgate.net

One synthetic strategy involves creating coumarin-chalcone hybrids which can then be further reacted to form pyridine rings. researchgate.net For example, a series of coumarin-pyridine hybrids were synthesized and evaluated for their anticancer activity. researchgate.net These syntheses often leverage the reactivity of functional groups on the coumarin ring to build the pyridine or substituted pyridine ring system. nih.govresearchgate.net

Azacoumarin Analogues of this compound

Azacoumarins, also known as quinolinones, are analogues of coumarins where the oxygen atom in the heterocyclic ring is replaced by a nitrogen atom. bibliotekanauki.plresearchgate.neticm.edu.pl The synthesis of 8-methoxyazacoumarin derivatives often starts from precursors that can undergo cyclization to form the quinolinone core or by direct modification of a pre-formed coumarin structure.

One method involves the aminolysis of a coumarin derivative. For instance, N-(3-hydroxy)phenyl-8-methoxycoumarin-3-carboxamide can be converted to its azacoumarin analogue, N-(3-hydroxy)phenyl-8-methoxy-azacoumarin-3-carboxamide, by reacting it with an ammonia solution in ethanol (B145695) in the presence of anhydrous potassium carbonate under reflux. frontiersin.org This azacoumarin can then undergo further reactions, such as halogenation with bromine in glacial acetic acid, to yield brominated derivatives. frontiersin.orgnih.gov

Another synthetic route starts with the appropriate aminobenzaldehyde to build the azacoumarin core from the ground up, following similar condensation reactions used for coumarin synthesis. researchgate.net For example, ethyl 8-methoxyazacoumarin-3-carboxylate can be synthesized and subsequently hydrolyzed to 8-methoxyazacoumarin-3-carboxylic acid. bibliotekanauki.plresearchgate.net This key intermediate can then be derivatized, for instance, through bromination to yield 5-bromo-8-methoxyazacoumarin-3-carboxylic acid. bibliotekanauki.plresearchgate.net The variation in electron density and hydrogen bonding capacity between the nitrogen in azacoumarins and the oxygen in coumarins can significantly influence the reactivity and biological properties of the resulting compounds. nih.gov

Chalcone (B49325) and Acrylohydrazide Conjugation with this compound

Coupling this compound with chalcone and acrylohydrazide moieties is a strategy used to generate hybrid molecules with potential biological activities. nih.govresearchgate.netresearchgate.net The synthesis of these conjugates often utilizes the principles of molecular hybridization. nih.govresearchgate.net

For the synthesis of coumarin-chalcone hybrids, an Aldol condensation reaction is a common method. bas.bg This typically involves the reaction of a 3-acetyl-8-methoxycoumarin with a substituted aromatic aldehyde. bas.bg Researchers have synthesized series of these hybrids by conglomerating substituted chalcones with the this compound scaffold. researchgate.netresearchgate.net

Similarly, acrylohydrazide derivatives are conjugated with this compound to create another class of hybrid compounds. nih.govresearchgate.net Structure-activity relationship studies on these hybrids have indicated that substitutions on the phenyl ring of the chalcone or acrylohydrazide moiety, such as methoxy (B1213986) groups, can be crucial for their activity. nih.gov

Acetylation of this compound Derivatives

Acetylation is a common derivatization strategy applied to this compound analogues, typically to convert a hydroxyl group into an acetoxy group. mdpi.comfrontiersin.org This transformation is often performed to confirm the structure of a hydroxylated precursor or to modify the molecule's properties. mdpi.com

The standard reagent for this conversion is acetic anhydride, often used under reflux conditions. mdpi.comfrontiersin.org For example, N-(3-hydroxy)phenyl this compound-3-carboxamide has been converted to N-(3-acetoxy)phenyl this compound-3-carboxamide by heating with acetic anhydride. frontiersin.org Similarly, N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carboxamide was treated with acetic anhydride in a refluxing solution to produce the corresponding 2-(this compound-3-carboxamido)phenyl acetate. mdpi.com The success of the acetylation is confirmed by spectroscopic methods, noting the appearance of signals corresponding to the acetyl group's methyl and carbonyl functions in NMR spectra and the disappearance of the hydroxyl proton signal. frontiersin.orgnih.gov Acetylation can also be performed using acetyl chloride. google.com In some syntheses, an azacoumarin derivative, 5-bromo-8-methoxyazacoumarin-3-carboxylic acid, was heated under reflux with acetic anhydride to yield 2-acetoxy-5-bromo-8-methoxyquinoline-3-carboxylic acid. researchgate.net

Advanced Pharmacological Investigations and Mechanistic Insights of 8 Methoxycoumarin and Its Analogues

Anticancer Activity and Molecular Mechanisms

Recent pharmacological research has focused on the potential of 8-Methoxycoumarin and its derivatives as anticancer agents. These compounds have demonstrated significant activity against various cancer cell lines, operating through diverse molecular mechanisms. This section delves into the specific anticancer effects and the underlying molecular pathways of these compounds in hepatocellular carcinoma, breast cancer, and leukemia.

Antiproliferative Effects in Hepatocellular Carcinoma (HepG2 Cells)

A variety of this compound analogues have shown considerable cytotoxic and antiproliferative activities against the human hepatocellular carcinoma cell line, HepG2. frontiersin.orgnih.govnih.govresearchgate.netafricaresearchconnects.com

Notably, a series of newly synthesized this compound-3-carboxamides exhibited significant inhibitory effects on HepG2 cell growth. nih.govresearchgate.netafricaresearchconnects.comnih.gov Among these, one particular compound, designated as compound 5, displayed the most potent antiproliferative activity with an IC50 value of 0.9 µM. nih.govresearchgate.netafricaresearchconnects.comnih.gov This was more potent than the standard anticancer drug staurosporine (B1682477) (IC50 = 8.4 µM) and showed minimal impact on normal cells. nih.govresearchgate.netafricaresearchconnects.comnih.gov

Another study on N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamide analogues also identified a highly potent compound (compound 7) with an IC50 of 0.75 µM against HepG2 cells, again surpassing the efficacy of staurosporine (IC50 = 8.37 µM). frontiersin.orgnih.gov This class of compounds demonstrated selective antiproliferative activity against HepG2 cells with less dramatic cytotoxic effects on normal liver cells. frontiersin.org

Furthermore, molecular hybridization of this compound with substituted chalcones, acrylohydrazides, and pyridines has yielded hybrids with significant cytotoxic activity against HepG2 cells, with IC50 values ranging from 0.49 to 3.96 µM. nih.gov Specifically, coumarin-chalcone hybrids demonstrated promising activity with IC50 values between 0.65 and 2.02 µM. nih.gov These hybrids showed weak activity against the normal cell line WI-38, indicating a degree of selectivity towards tumor cells. nih.gov

The mechanism behind the antiproliferative activity of these analogues involves the induction of apoptosis, as evidenced by the activation of caspases. For instance, the investigated coumarin (B35378) hybrids were found to increase the expression levels of caspase-3 and caspase-9 proteins. nih.gov Additionally, some analogues were shown to inhibit β-tubulin polymerization, a critical process for cell division. nih.govresearchgate.netafricaresearchconnects.comnih.gov Molecular modeling has supported these findings, showing a high binding affinity of these compounds to the active site of the β-tubulin protein. africaresearchconnects.comnih.gov

Table 1: Antiproliferative Activity of this compound Analogues in HepG2 Cells

Compound Type Specific Analogue IC50 (µM) vs. HepG2 Reference Drug (IC50, µM)
This compound-3-carboxamide Compound 5 0.9 Staurosporine (8.4)
N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamide Compound 7 0.75 Staurosporine (8.37)
Coumarin-chalcone hybrid - 0.65-2.02 -
Coumarin-acrylohydrazide/pyridine (B92270) hybrid - 0.49-3.96 -

Cytotoxic Activity in Breast Cancer Cell Lines (MCF-7, MDA-MB-231)

Novel 3-substituted this compound derivatives have been synthesized and evaluated for their cytotoxic effects against breast cancer cell lines, specifically MCF-7 and MDA-MB-231. mdpi.com In one study, a series of hybrid coumarin derivatives were synthesized starting from ethyl this compound-3-carboxylate. mdpi.com

Among the tested compounds, one derivative (Compound 6) was identified as the most effective against both MCF-7 and MDA-MB-231 cell lines, with IC50 values of 6.621 µM and 9.62 µM, respectively. mdpi.com Another compound (Compound 3) also showed strong cytotoxic activity with IC50 values of 9.165 µM against MCF-7 and 12.65 µM against MDA-MB-231. mdpi.com The cytotoxic effects of these compounds were compared to the standard chemotherapy drug staurosporine, which had an IC50 of 4.086 μM against MCF-7 and 7.03 μM against MDA-MB-231. mdpi.com

The mechanism of action for these promising compounds involves the inhibition of β-tubulin polymerization, as well as sulfatase and aromatase enzymes. mdpi.com Furthermore, the most potent compound was found to induce cell-cycle arrest at the S phase in the MCF-7 cell line and promote apoptosis. mdpi.com

Table 2: Cytotoxic Activity of 3-Substituted this compound Derivatives in Breast Cancer Cell Lines

Compound IC50 vs. MCF-7 (µM) IC50 vs. MDA-MB-231 (µM)
Compound 3 9.165 12.65
Compound 6 6.621 9.62
Staurosporine (Reference) 4.086 7.03

Effects on Leukemia Cancer Cell Lines (K562)

The anticancer potential of this compound derivatives extends to leukemia. Molecular hybridization has been employed to create coumarin-based hybrids by combining this compound with substituted chalcones, acrylohydrazides, and pyridines. nih.gov These hybrids have demonstrated significant cytotoxic activity against the K562 leukemia cell line, with IC50 values ranging from 0.49 to 3.96 µM. nih.gov

Notably, an acrylohydrazide hybrid (4c) exhibited the highest cytotoxic activity against the K562 cell line, with an impressive IC50 value of 0.49 µM. nih.gov Similar to their effects on liver cancer cells, these coumarin hybrids were found to induce apoptosis in K562 cells. This was confirmed by the increased expression of caspase-3 and caspase-9 proteins, as well as the downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bax. nih.gov

Furthermore, cell cycle analysis of the most active coumarin-chalcone hybrid (2a) and the highly potent acrylohydrazide hybrid (4c) revealed that they induce apoptosis as a result of cell cycle arrest in the G2/M phase. nih.gov These findings highlight the potential of these this compound-based hybrids as promising leads for the development of new anticancer agents for leukemia. nih.gov

Table 3: Cytotoxic Activity of this compound Hybrids against K562 Leukemia Cells

Compound Type Specific Analogue IC50 (µM) vs. K562
Coumarin-chalcone hybrids 2a-c 0.65-2.02
Coumarin-acrylohydrazide hybrid 4c 0.49

Modulation of Cell Cycle Progression by this compound Analogues

A key mechanism through which this compound and its analogues exert their anticancer effects is by modulating the cell cycle, leading to arrest at specific phases. This disruption of the normal cell division process ultimately triggers apoptosis in cancer cells.

Certain this compound-3-carboxamide analogues have been shown to induce cell cycle arrest during the G1/S phase in HepG2 liver cancer cells. nih.govnih.gov Flow cytometric analysis of HepG2 cells treated with a particularly potent analogue, compound 5, revealed a notable slowdown in cell growth during the G0/G1 and S phases. nih.gov The G0/G1 phase is a resting period where cells prepare for DNA replication, and the S phase is when DNA synthesis occurs. nih.gov By arresting the cells in this transition phase, the compound effectively halts proliferation. nih.govnih.gov

In addition to G1/S arrest, this compound analogues have also been found to induce cell cycle arrest at the G2/M checkpoint. nih.govresearchgate.netnih.gov This phase is critical as it is the final checkpoint before cells enter mitosis.

For instance, the same this compound-3-carboxamide (compound 5) that causes G1/S arrest also leads to an increase in the percentage of HepG2 cells arrested in the G2/M phase. nih.govresearchgate.netnih.gov The percentage of cells in the G2/M phase increased from 15.38% in untreated cells to 31.51% in treated cells. nih.gov This dual effect on both G1/S and G2/M phases suggests a multi-faceted mechanism of action contributing to its potent anticancer activity. nih.gov

Furthermore, coumarin-chalcone and acrylohydrazide hybrids of this compound have been shown to cause cell cycle arrest in the G2/M phase in K562 leukemia cells, subsequently leading to apoptosis. nih.gov This indicates that the ability to induce G2/M arrest is a common mechanistic feature of various bioactive this compound analogues across different cancer types.

S Phase Advancement Delay

Certain analogues of this compound have been identified to interfere with cell cycle progression, specifically by causing a delay in the S phase. This phase is critical for DNA synthesis, and its disruption is a key strategy in cancer therapy to halt cell proliferation. frontiersin.org

Investigations into a novel this compound derivative, referred to as Compound 6, revealed its capacity to induce cell-cycle arrest at the S phase in the MCF-7 breast cancer cell line. mdpi.com Flow cytometry analysis demonstrated that treatment with Compound 6 led to a notable accumulation of cells in the S phase, with the cell population increasing from a baseline of 29.66% in control cells to 45.12% after 48 hours. mdpi.com This S phase arrest was accompanied by a corresponding decrease in the percentage of cells in the G0-G1 phase (from 57.04% to 47.32%) and the G2-M phase (from 13.30% to 7.56%). mdpi.com

Similarly, another analogue, N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamide (Compound 7), was found to induce cell cycle arrest in HepG-2 liver cancer cells. frontiersin.orgnih.gov The mechanism is believed to involve interference with DNA replication and the induction of DNA damage. nih.gov This activity leads to a significant increase in the percentage of cells within the S phase, thereby preventing the cells from proceeding through the cell cycle and undergoing division. frontiersin.org This disruption of normal cell cycle progression is a recognized mechanism by which anticancer agents can effectively inhibit the uncontrolled proliferation of cancer cells. frontiersin.org

CompoundCell LineEffect on Cell CyclePercentage of Cells in S Phase (Treated vs. Control)Reference
Compound 6 MCF-7S Phase Arrest45.12% vs. 29.66% mdpi.com
Compound 7 HepG-2S Phase ArrestSignificant Increase frontiersin.orgnih.gov

Apoptosis Induction Pathways

A primary mechanism through which this compound and its derivatives exert their anti-proliferative effects is the induction of apoptosis, or programmed cell death. This process involves a series of controlled molecular steps that lead to the self-destruction of a cell, a critical pathway often dysregulated in cancer. researchgate.net Research has focused on several key pathways activated by these compounds to trigger apoptosis in cancer cells.

The activation of caspases, a family of cysteine proteases, is a central event in the execution phase of apoptosis. researchgate.net Specifically, caspase-3 and caspase-7 are key executioner caspases. Once activated, they cleave a wide range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. frontiersin.org

Several studies have demonstrated that this compound analogues are potent activators of this pathway. For instance, a novel this compound-3-carboxamide, identified as Compound 5, was shown to significantly activate caspase-3/7 proteins in HepG2 liver cancer cells. researchgate.netafricaresearchconnects.comnih.govnih.gov This activation is a crucial step in the apoptotic cascade triggered by the compound. nih.gov The broader family of coumarins has also been widely reported to induce apoptosis through caspase activation. researchgate.netfrontiersin.org For example, other coumarin derivatives like esculetin (B1671247) and imperatorin (B1671801) have been shown to upregulate factors that lead to the activation of caspases, including caspase-3, -7, -8, and -9, in various cancer cell lines. researchgate.netfrontiersin.orgmdpi.com This consistent finding across multiple coumarin-based compounds underscores the importance of caspase activation in their mechanism of action. mdpi.comnih.gov

To quantitatively assess the induction of apoptosis, researchers employ methods such as Annexin V-FITC/propidium iodide (PI) staining followed by flow cytometry. frontiersin.orgnih.gov This technique allows for the differentiation between healthy, early apoptotic, late apoptotic, and necrotic cells. biolegend.combosterbio.com In early apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. biolegend.com Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (like FITC) and binds to these exposed PS residues, identifying early apoptotic cells. biolegend.comfn-test.com Propidium iodide is a fluorescent dye that can only enter cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells, where it binds to DNA. iqproducts.nl Therefore, cells stained with only Annexin V-FITC are in early apoptosis, while cells stained with both Annexin V-FITC and PI are in late apoptosis or necrosis. bosterbio.comiqproducts.nl

This assay has been used to confirm the pro-apoptotic activity of several this compound analogues. mdpi.com Treatment of HepG2 cells with Compound 5 resulted in apoptosis induction, as verified by Annexin V-FITC/PI screening. researchgate.netnih.gov Similarly, detailed analysis of HepG-2 cells treated with Compound 7 showed a substantial increase in the percentage of apoptotic cells at all stages compared to untreated controls. frontiersin.org Specifically, there was a significant rise in both Annexin V-FITC-positive cells (early apoptosis) and PI-positive cells (late apoptosis), confirming that the compound triggers the complete apoptotic pathway. frontiersin.org Further studies on another analogue in MCF-7 cells also revealed significant increases in both early and late-stage apoptosis following treatment. nih.gov

CompoundCell LineAssayOutcomeReference
Compound 5 HepG-2Annexin V-FITC/PIConfirmed induction of apoptosis without significant necrosis. researchgate.netnih.gov
Compound 7 HepG-2Annexin V-FITC/PISubstantial increase in early and late apoptotic cells. frontiersin.org
Compound 5 (N-phenyl-5-bromo derivative) MCF-7Annexin V-FITC/PISubstantial increase in early and late-stage apoptosis. nih.gov

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway, maintaining a balance between pro-apoptotic and anti-apoptotic signals. nih.gov The family includes anti-apoptotic members like Bcl-2 itself, which prevents apoptosis, and pro-apoptotic members like Bax, which promotes it. nih.govnih.gov The ratio of Bax to Bcl-2 is a key determinant of a cell's susceptibility to apoptosis; an increase in this ratio lowers the threshold for triggering programmed cell death. nih.govresearchgate.net

The modulation of these proteins is a recognized mechanism of action for coumarin compounds. researchgate.net Studies on various coumarins have shown their ability to shift the Bax/Bcl-2 balance in favor of apoptosis. frontiersin.org For example, the furanocoumarin Methoxsalen (B1676411) (8-methoxypsoralen) induces apoptosis by increasing the Bax/Bcl-2 ratio, while other derivatives like imperatorin and Pulchrin A cause the downregulation of Bcl-2 and upregulation of Bax. frontiersin.orgmdpi.comresearchgate.net This alteration leads to mitochondrial dysfunction, the release of cytochrome c, and subsequent caspase activation. researchgate.netmdpi.com While specific quantitative data for the named this compound analogues in the primary studies is focused on other endpoints, the established activity of the broader coumarin class strongly suggests that altering the expression of Bcl-2 family proteins is a likely component of their apoptotic mechanism. researchgate.netfrontiersin.org The upregulation of Bax and downregulation of Bcl-2 is a functional hallmark of the pro-apoptotic activity of these compounds. nih.govnih.gov

Annexin V-FITC/PI Staining Analysis for Apoptosis

Inhibition of Key Cellular Targets

Beyond inducing apoptosis, this compound analogues have been found to directly inhibit the function of specific molecular targets that are essential for cancer cell growth and proliferation. This targeted inhibition represents a crucial aspect of their pharmacological profile.

Microtubules, which are dynamic polymers of α- and β-tubulin, are fundamental components of the cytoskeleton. rsc.org They play a vital role in cell division by forming the mitotic spindle, which is responsible for segregating chromosomes. rsc.org The inhibition of β-tubulin polymerization disrupts microtubule dynamics, leading to a mitotic arrest and subsequent cell death, making it an effective strategy for cancer treatment. mdpi.comrsc.org

Several novel this compound derivatives have been identified as potent inhibitors of β-tubulin polymerization. mdpi.comnih.gov Research demonstrated that Compound 6, an this compound derivative, exhibits potent inhibitory activity against β-tubulin polymerization. mdpi.com In another study, Compound 5, an this compound-3-carboxamide, was found to substantially inhibit the polymerization of β-tubulin in HepG2 cells. researchgate.netafricaresearchconnects.comnih.govresearchgate.net This inhibitory action was further supported by in silico molecular modeling, which affirmed a high binding affinity of Compound 5 to the active cavity of the β-tubulin protein, suggesting a direct mechanistic interaction. researchgate.netafricaresearchconnects.comnih.gov The development of compounds based on the ethyl this compound-3-carboxylate scaffold is an active area of research for creating new tubulin polymerization inhibitors. dntb.gov.uadntb.gov.ua

CompoundTargetEffectCell LineReference
Compound 5 β-TubulinSubstantial inhibition of polymerization.HepG2 researchgate.netafricaresearchconnects.comnih.govresearchgate.net
Compound 6 β-TubulinPotent inhibition of polymerization.MCF-7 mdpi.com
DNA Replication Interference and DNA Damage Induction

The integrity of DNA and its faithful replication are fundamental to cell survival. Disruption of these processes is a key strategy in the development of anticancer agents. Certain analogues of this compound have been identified as compounds that interfere with DNA replication and induce DNA damage, ultimately leading to cell cycle arrest and apoptosis. nih.govnih.gov

Chemotherapeutic agents can induce DNA damage through various mechanisms, including the formation of DNA adducts, crosslinks, or strand breaks. nih.gov The cellular response to such damage is a complex network known as the DNA Damage Response (DDR), which can pause the cell cycle to allow for repair or, if the damage is too severe, trigger programmed cell death. nih.govclinuvel.com DNA replication inhibitors, for instance, function by depleting the nucleotides necessary for DNA synthesis, leading to stalled replication forks and the induction of double-strand breaks (DSBs). nih.govplos.org

In a study focusing on novel N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamide analogues, compound 7 (N-(3-acetoxy-5-bromo)phenyl-8-methoxycoumarin-3-carboxamide) was found to interfere with DNA replication. nih.govnih.gov This interference leads to the induction of DNA damage, which in turn causes cell cycle arrest. Flow cytometry analysis showed a significant increase in the percentage of cells in the S phase, coupled with a decrease in the G1 and G2/M phases, indicating a stall during the DNA synthesis phase. nih.govnih.gov This mechanism of action highlights the potential of this class of compounds to selectively target the proliferative machinery of cancer cells.

Another related compound, 8-methoxycaffeine (B1198898) (8-MOC), has also been shown to efficiently induce DNA double-strand breaks. nih.gov Studies on human T lymphocytes revealed that the induction of DSBs by 8-MOC was cell-cycle dependent, rising in coordination with the levels of DNA topoisomerase II and the beginning of DNA replication. nih.gov At concentrations between 10 and 50 microM, 8-MOC was found to be approximately 75% as effective at inducing DSBs as the known topoisomerase II inhibitors etoposide (B1684455) and ellipticine, but without exhibiting the same cytotoxicity. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Kinase Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2, are key regulators of this process. frontiersin.org Overexpression of VEGFR2 is common in various cancers, including liver cancer, making it a prime target for anticancer therapies. frontiersin.org Inhibition of VEGFR2 kinase activity can block the signaling cascade that promotes the formation of new blood vessels, thereby starving the tumor of essential nutrients and oxygen.

Recent research has unveiled that specific derivatives of this compound act as potent inhibitors of VEGFR2. A series of N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides were synthesized and evaluated for their antitumor potential. nih.govnih.gov Among these, compound 7 demonstrated potent dual-inhibitory activity against both VEGFR2 and cytochrome P450 proteins. nih.govnih.gov Its efficacy was compared to the established multi-kinase inhibitor, sorafenib (B1663141). Computational docking studies further supported these findings, revealing a significant binding affinity of compound 7 within the active site of the VEGFR2 protein. researchgate.net

The inhibitory activity of these this compound analogues highlights their potential as lead compounds for the development of targeted anti-angiogenic therapies in cancer treatment. nih.govresearchgate.net

Table 1: Inhibitory Activity of this compound Analogues against HepG-2 Cells and VEGFR2

Compound Structure Target IC₅₀ (µM) Source
Compound 7 N-(3-acetoxy-5-bromo)phenyl-8-methoxycoumarin-3-carboxamide HepG-2 Cells 0.75 ± 0.03 frontiersin.org
Compound 7 N-(3-acetoxy-5-bromo)phenyl-8-methoxycoumarin-3-carboxamide VEGFR2 Potent Inhibitor nih.govnih.gov
Sorafenib (Standard) VEGFR2 (Reference Drug) nih.gov

| Staurosporine | (Standard) | HepG-2 Cells | 8.37 ± 0.35 | frontiersin.org |

Cytochrome P450 (CYP2D6) Inhibition

Cytochrome P450 (CYP) enzymes are a superfamily of proteins crucial for the metabolism of a wide array of xenobiotics, including many drugs. nih.govuef.fi CYP2D6, in particular, is responsible for the metabolism of numerous commonly prescribed medications and is primarily expressed in the liver. nih.gov Its involvement in the metabolism of certain anticancer drugs and its potential role in the progression of liver cancer have made it a target for therapeutic intervention. nih.gov

Several coumarin derivatives have been investigated for their interaction with CYP enzymes. mdpi.com While some coumarins are substrates, others act as inhibitors. For example, a study on novel N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides found that compound 7 exhibited potent dual-inhibitory activity, targeting both cytochrome P450 and VEGFR-2 proteins. nih.govnih.gov Computational studies confirmed that this compound displays a considerable binding affinity towards the binding cavity of CYP450 proteins. nih.gov Another study showed that 7-methoxy-3-(3-methoxyphenyl)coumarin was oxidized by CYP2D6, indicating it is a substrate for the enzyme. uef.fi

It is important to note that the interaction with CYP enzymes can be highly specific to the substitution pattern on the coumarin scaffold. For instance, while some methoxycoumarins inhibit CYP2A6, the furanocoumarin methoxsalen is known to inhibit CYP2D6 among others. mdpi.com The ability of this compound analogues to inhibit CYP2D6 suggests a potential for drug-drug interactions but also presents a therapeutic opportunity, particularly in the context of cancers where CYP enzyme activity is a factor. nih.govacs.org

Aromatase Inhibition

Aromatase is a key enzyme in estrogen biosynthesis, responsible for converting androgens into estrogens. nih.gov In estrogen receptor-positive breast cancers, inhibiting aromatase is a primary therapeutic strategy to reduce tumor proliferation. nih.govbohrium.com Several synthetic aromatase inhibitors are currently in clinical use, and researchers are exploring natural and synthetic compounds, including coumarin derivatives, for novel, potent inhibitors. bohrium.com

The structural similarity of the coumarin scaffold to estrogen makes it a promising candidate for aromatase inhibition. bohrium.com Indeed, studies have shown that appropriately substituted coumarin derivatives can be potent aromatase inhibitors. mdpi.comresearchgate.net

One study identified 4-benzyl-3-(4'-chlorophenyl)-7-methoxycoumarin as a potent competitive inhibitor of aromatase, with a K(i) value of 84 nM, which is significantly more potent than several other known inhibitors. nih.gov Structure-activity relationship studies revealed that the 3-(4'-chlorophenyl), 4-benzyl, and 7-methoxyl groups were all important for its inhibitory activity. nih.gov

More recently, a series of novel 3-substituted this compound derivatives were synthesized and evaluated. mdpi.com Compound 6 from this series (N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carbimidic acid) demonstrated noteworthy aromatase blocking action, reducing the concentration of the aromatase enzyme by 0.401-fold compared to control cells. mdpi.com For comparison, the standard drug letrozole (B1683767) caused a 0.139-fold reduction under the same conditions, marking compound 6 as a potent potential aromatase inhibitor. mdpi.com

Table 2: Aromatase Inhibition by this compound Analogues

Compound Structure Effect on Aromatase Comparison Source
Compound 6 N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carbimidic acid 0.401-fold decrease in enzyme concentration Letrozole: 0.139-fold decrease mdpi.com

| 4-benzyl-3-(4'-chlorophenyl)-7-methoxycoumarin | Not specified | Potent competitive inhibitor (K(i) = 84 nM) | More potent than several known inhibitors | nih.gov |

Topoisomerase II Inhibition

Topoisomerase II enzymes are essential for managing DNA topology during processes like replication, transcription, and chromosome segregation. They function by creating transient double-strand breaks in the DNA to allow another strand to pass through, before resealing the break. rsc.org Because of their critical role in cell division, they are well-established targets for anticancer drugs. Inhibitors of topoisomerase II, such as etoposide and doxorubicin, are widely used in chemotherapy. rsc.org

Several analogues of this compound have demonstrated the ability to modulate topoisomerase II activity. In a study on novel 3,5,8-trisubstituted coumarins, compound 5 (3-(benzoyl amino)-5-bromo-8-methoxy coumarin) was found to exert its antitumor activity in MCF-7 breast cancer cells through a significant reduction (4.78-fold) in the expression of topoisomerase IIβ. nih.gov Similarly, another study identified compound 3b (2-(this compound-3-yl)-quinoxaline) as a potent inhibitor of topoisomerase enzyme activity in MCF-7 cells. rsc.org

Interestingly, some this compound-3-carboxamide derivatives have shown a different interaction. Compound 3b from a separate study (structure not fully specified) was associated with a decrease in topoisomerase IIβ enzyme inhibition, while still inducing cell cycle arrest, suggesting a complex mechanism of action that may not involve direct enzyme poisoning but rather affects its expression or regulation. researchgate.net

Table 3: Topoisomerase II (Topo II) Activity of this compound Analogues

Compound Structure Cell Line Effect on Topo II Source
Compound 5 3-(benzoyl amino)-5-bromo-8-methoxy coumarin MCF-7 4.78-fold reduction in Topo IIβ expression nih.gov
Compound 3b 2-(this compound-3-yl)-quinoxaline MCF-7 Substantial suppression of Topo II activity rsc.org

| Compound 3b | this compound-3-carboxamide derivative | MCF-7 | Decrease in Topo IIβ enzyme inhibition | researchgate.net |

Telomerase Activity Modulation

Telomeres are repetitive nucleotide sequences at the ends of chromosomes that protect them from degradation and fusion. With each cell division, telomeres shorten, acting as a form of cellular clock. plos.org The enzyme telomerase is a reverse transcriptase that can add telomeric repeats to the ends of chromosomes, thereby maintaining their length. While most somatic cells have low to no telomerase activity, the enzyme is reactivated in the vast majority of cancer cells, granting them replicative immortality. This makes telomerase a highly attractive target for cancer therapy.

A group of coumarin analogues has been shown to possess significant hepatoprotective properties by, in part, targeting telomerase activity. nih.govresearchgate.net The specific substitution pattern on the coumarin ring is a key determinant of its pharmacological properties, including telomerase inhibition. researchgate.net These findings suggest that coumarin derivatives, including those based on the this compound scaffold, hold therapeutic potential for managing diseases characterized by aberrant telomerase activity, such as liver disorders and cancer. nih.govresearchgate.net Further research into the specific mechanisms by which these compounds modulate telomerase could lead to the development of novel anticancer agents. researchgate.net

Antimicrobial and Antibacterial Activities

The rise of antibiotic-resistant bacteria poses a significant threat to global health, creating an urgent need for new antimicrobial agents. Natural products, including coumarins, are a rich source of chemical diversity and have been explored for their therapeutic potential, including antimicrobial activity. nih.gov

Several studies have reported the antimicrobial and antibacterial properties of this compound and its derivatives. frontiersin.orgontosight.ai An investigation into the constituents of Daphne oleoides led to the isolation of daphnetin (B354214) 8-methyl ether (7-hydroxy-8-methoxycoumarin). phytopharmajournal.com This compound was evaluated for its antibacterial potential and showed moderate activity against Bacillus subtilis and Klebsiella pneumoniae, with inhibition zones of 15±0.90mm and 14±0.90mm, respectively. phytopharmajournal.com

Another study systematically evaluated the antimicrobial effects of various coumarin analogues against common foodborne pathogens. researchgate.net The results indicated that the presence of a methoxy (B1213986) functional group on the coumarin skeleton was crucial for antimicrobial activity. Analogues like 7-methoxycoumarin (B196161) and 6,7-dimethoxycoumarin displayed antimicrobial properties, whereas their hydroxylated counterparts (7-hydroxycoumarin and 6,7-dihydroxycoumarin) showed no inhibitory effects. researchgate.net This suggests that the methoxy group is a key pharmacophore for the antibacterial action in this class of compounds. The mechanism is believed to involve an increase in the permeability of the bacterial cell membrane. researchgate.net

Efficacy Against Plant Pathogens (e.g., Ralstonia solanacearum)

The investigation into the antibacterial mechanisms of coumarins has revealed significant potential against plant pathogens. A notable example is the efficacy of 7-methoxycoumarin, an analogue of this compound, against Ralstonia solanacearum, a devastating bacterial pathogen responsible for causing bacterial wilt in numerous crops, leading to substantial economic losses worldwide. frontiersin.orgnih.govnih.gov

Studies have demonstrated that 7-methoxycoumarin significantly inhibits the growth of R. solanacearum. frontiersin.orgnih.gov The antibacterial activity was quantified by determining the minimum inhibitory concentration (MIC) and the minimum bactericidal concentration (MBC). For 7-methoxycoumarin, the MIC value against R. solanacearum was found to be 75 mg/L, while the MBC value was 175 mg/L. frontiersin.orgnih.govnih.gov The inhibitory effect is concentration-dependent, with significant growth suppression observed at concentrations ranging from 25 to 100 mg/L. frontiersin.org Furthermore, research on other coumarin analogues, specifically hydroxycoumarins, has shown that hydroxylation at the C-6, C-7, or C-8 positions can significantly enhance antibacterial activity against R. solanacearum. researchgate.netmdpi.com For instance, daphnetin (7,8-dihydroxycoumarin) exhibited a potent MIC of 64 mg/L against this pathogen. mdpi.com

In pot experiments, the application of 7-methoxycoumarin effectively suppressed the progression of tobacco bacterial wilt. frontiersin.orgnih.gov At a concentration of 100 mg/L, it showed high relative control efficiencies, demonstrating its potential for application in controlling plant bacterial diseases. frontiersin.orgnih.gov

Inhibition of Biofilm Formation

Biofilm formation is a critical factor in the virulence of many pathogenic bacteria, including R. solanacearum, as it facilitates bacterial invasion and infection of host plants. frontiersin.orgmdpi.com Advanced investigations have shown that analogues of this compound are effective inhibitors of this process. nih.gov

Specifically, 7-methoxycoumarin has been shown to significantly suppress biofilm formation by R. solanacearum at concentrations between 25 and 100 mg/L. frontiersin.orgnih.govnih.gov This anti-biofilm activity is a key component of its mechanism of action against the pathogen. frontiersin.org Studies on other coumarin derivatives have reinforced these findings. Hydroxycoumarins such as daphnetin, esculetin, and umbelliferone (B1683723) also markedly reduce biofilm formation in R. solanacearum. mdpi.com Daphnetin, in particular, showed a 99.22% reduction in biofilm formation at a concentration of 100 mg/L. mdpi.com

The ability of coumarins to inhibit biofilm is not limited to plant pathogens. They have demonstrated broad-spectrum antibiofilm activity against both Gram-negative and Gram-positive bacteria, including clinically relevant pathogens like Escherichia coli and Staphylococcus aureus. nih.govnih.gov This suggests that the coumarin scaffold is a promising template for developing anti-biofilm agents. nih.gov For example, one study highlighted that a coumarin derivative was able to disrupt 86.2% of a preformed biofilm by S. aureus. mdpi.com

Effects on Bacterial Ultrastructure and Intracellular Constituent Leakage

A key mechanism behind the antibacterial activity of this compound analogues involves the disruption of bacterial cell structure. frontiersin.orgnih.gov Electron microscopy studies have provided direct evidence of this effect. Treatment with 7-methoxycoumarin was observed to destroy the cell membrane of R. solanacearum. frontiersin.orgnih.govnih.gov This damage to the membrane integrity leads to the leakage of intracellular components, a critical factor in its bactericidal action. nih.gov

Similar mechanisms have been observed with other coumarin analogues. Studies on hydroxycoumarins confirmed that these compounds can mechanically destroy the cell membrane of R. solanacearum. researchgate.netmdpi.com Research on coumarin analogues against foodborne pathogens also indicated that their antimicrobial mechanism is associated with an increase in cell membrane permeability, leading to the release of extracellular ATP and other cell constituents. nih.govresearchgate.net This loss of cell membrane integrity is a common antimicrobial mechanism for this class of compounds. nih.govresearchgate.net Some natural coumarins, such as 7-hydroxycoumarin, can also cause disorganization of microtubules, affecting the cytoskeleton which is vital for various cellular processes. researchgate.net

Suppression of Virulence-Associated Genes

Beyond direct structural damage, this compound analogues can exert their antibacterial effects by modulating the expression of genes essential for bacterial virulence. In R. solanacearum, 7-methoxycoumarin has been found to significantly suppress the expression of several virulence-associated genes. frontiersin.orgnih.govnih.gov

Quantitative real-time PCR (qRT-PCR) analysis revealed that 7-methoxycoumarin treatment inhibited the transcriptional expression of genes related to the type III secretion system (T3SS), such as hrpG and popA, which are crucial for bacterial infection. frontiersin.orgnih.govresearchgate.net Additionally, the expression of the extracellular polysaccharide synthesis gene epsE was also significantly inhibited. nih.gov The suppression of these specific genes indicates that 7-methoxycoumarin may disrupt the T3SS and biofilm formation at a genetic level. frontiersin.orgresearchgate.net In contrast, the expression of other genes like cheA and xpsR was not significantly affected. researchgate.net The targeted suppression of key virulence factors highlights a sophisticated mechanism of action for this coumarin analogue. researchgate.net

Activity Against Clinical Pathogenic Bacteria (e.g., Staphylococcus aureus, Escherichia coli)

Analogues of this compound have demonstrated notable antibacterial activity against a range of clinically significant pathogenic bacteria. nih.govresearchgate.net The presence of a methoxy functional group on the coumarin skeleton appears to be important for this activity. nih.govresearchgate.net

Daphnetin 8-methyl ether (7-hydroxy-8-methoxycoumarin) showed moderate antibacterial activity against Bacillus subtilis and Klebsiella pneumoniae. phytopharmajournal.com Other derivatives, such as 7,8-dihydroxy-6-methoxycoumarin and 7-hydroxy-6-methoxycoumarin, displayed significant antimicrobial effects against foodborne pathogens including Escherichia coli and Staphylococcus intermedius. nih.govresearchgate.net In contrast, analogues with only hydroxyl groups, like 7-hydroxycoumarin and 6,7-dihydroxycoumarin, showed no activity against these pathogens, underscoring the role of the methoxy group. nih.govresearchgate.net

While some this compound derivatives have shown activity, others have not. For instance, a study on 4-phenyl-2-(coumarin-3-yl)-6-(this compound-3-yl)pyridine found it had moderate activity against the Gram-positive B. subtilis but was inactive against the Gram-negative E. coli. semanticscholar.org Furthermore, some studies found that many coumarin derivatives, including those with methoxy groups, did not exhibit direct, relevant antibacterial activity against strains of S. aureus (MIC ≥ 128 µg/mL), but they could modulate the activity of existing antibiotics, suggesting a role as antibiotic adjuvants. nih.gov

Table 1: Antibacterial Activity of Selected this compound Analogues

CompoundBacterial StrainActivity / MICSource
7-MethoxycoumarinStaphylococcus aureusMIC = 0.5 mg/ml caymanchem.com
7-MethoxycoumarinRalstonia solanacearumMIC = 75 mg/L frontiersin.orgnih.govnih.gov
Daphnetin 8-methyl ether (7-hydroxy-8-methoxycoumarin)Bacillus subtilisModerate (15±0.90mm inhibition zone) phytopharmajournal.com
Daphnetin 8-methyl ether (7-hydroxy-8-methoxycoumarin)Klebsiella pneumoniaeModerate (14±0.90mm inhibition zone) phytopharmajournal.com
7,8-dihydroxy-6-methoxycoumarinEscherichia coli, Staphylococcus intermediusNotable antimicrobial activity nih.govresearchgate.net

Antioxidant Properties and Oxidative Stress Reduction

Coumarins and their derivatives are recognized for their antioxidant capabilities, which are linked to beneficial health effects. sysrevpharm.org These compounds can scavenge free radicals and reduce oxidative stress in cells. ontosight.ai The antioxidant properties of this compound analogues are attributed to their chemical structure, which allows them to delay, prevent, or remove oxidative damage to target molecules. sysrevpharm.orgnih.gov

Fraxetin (7,8-dihydroxy-6-methoxycoumarin) is an analogue that exhibits antioxidant properties by modulating the Nrf2 signaling pathway. nih.gov The nuclear factor erythroid 2-related factor 2 (Nrf2) is a key regulator of the endogenous antioxidant system, protecting cells from oxidative stress induced by reactive oxygen species (ROS). nih.gov Fraxetin has been shown to upregulate the expression of heme oxygenase-1 (HO-1), an Nrf2-target gene, and increase the levels of the antioxidant glutathione (B108866) (GSH) and the activity of various antioxidant enzymes. nih.gov

Similarly, synthetic hybrids of this compound-3-carboxamides have been found to mitigate intracellular oxidative stress. researchgate.net Pretreatment with these compounds prevented mitochondrial dysfunction and reduced lactate (B86563) dehydrogenase (LDH) leakage in neuronal cells, with their mechanism potentially linked to the activation of sirtuin 1 (SIRT1). researchgate.net The ability of coumarin derivatives to act as antioxidants is a significant aspect of their diverse pharmacological profile. researchgate.net

Anti-inflammatory Effects and Cytokine Modulation

The anti-inflammatory properties of this compound and its analogues are well-documented and represent a promising area for therapeutic development. researchgate.net These compounds can modulate the immune response by inhibiting the production of pro-inflammatory cytokines and other inflammatory mediators. ontosight.airesearchgate.net

For example, 4-hydroxy-7-methoxycoumarin (B561722), a related analogue, significantly reduces the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov It also strongly decreases the expression of the enzymes responsible for their production, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Furthermore, this compound reduces the secretion of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov

The mechanism behind these effects often involves the downregulation of major inflammatory signaling pathways. frontiersin.org 4-hydroxy-7-methoxycoumarin exerts its anti-inflammatory actions by inhibiting the activation of nuclear factor kappa B (NF-κB), a primary transcription factor for pro-inflammatory genes. nih.gov It also decreases the phosphorylation of key proteins in the mitogen-activated protein kinase (MAPK) pathway, such as ERK1/2 and JNK. nih.gov Other coumarin derivatives, like fraxetin, have also been shown to inhibit inflammatory markers such as TNF-α and IL-1β. nih.gov This modulation of cytokine production and inflammatory pathways positions coumarin derivatives as potential candidates for treating various inflammatory conditions. researchgate.netfrontiersin.org

Anti-allergic Activity and Chemical Mediator Release Inhibition

Research into the anti-allergic potential of coumarin derivatives has revealed their capacity to modulate immune responses. While direct studies on this compound are limited, investigations into structurally similar compounds, such as 7-methoxycoumarin, provide insights into the potential mechanisms. 7-Methoxycoumarin, isolated from estragon, has demonstrated inhibitory effects on the release of chemical mediators from rat basophilic leukemia (RBL-2H3) cells. tandfonline.comtandfonline.comjst.go.jp This cell line is a widely used in vitro model for studying mast cell degranulation, a key event in allergic reactions.

Studies have shown that 7-methoxycoumarin can inhibit IgE-mediated β-hexosaminidase release from these cells. researchgate.net β-hexosaminidase is a marker enzyme for mast cell degranulation, and its inhibition suggests a stabilization of mast cells, preventing the release of histamine (B1213489) and other pro-inflammatory mediators that trigger allergic symptoms. researchgate.net Further analysis of the structure-activity relationship among related coumarins indicated that an oxygen-containing functional group at the 7-position of the coumarin structure was beneficial for this inhibitory activity. tandfonline.comtandfonline.comjst.go.jp The mechanism appears to involve the inhibition of an early step in the signal transduction pathway, preceding intracellular calcium release and protein kinase C activation. tandfonline.comtandfonline.comjst.go.jp

Neuroprotective and Anti-amyloid-β Properties

The potential of this compound and its analogues in the context of neurodegenerative diseases, particularly Alzheimer's disease, has been an area of active investigation. Alzheimer's is characterized by the extracellular aggregation of amyloid-β (Aβ) peptides, leading to the formation of toxic oligomers and plaques in the brain. frontiersin.org

An analogue of this compound, phellopterin (B192084), has been identified as having noteworthy neuroprotective, anti-amyloid-β, and anti-inflammatory properties. nih.gov Another analogue, an this compound derivative designated as 4i, has demonstrated a significant ability to block Aβ-aggregation. nih.gov In addition to its anti-aggregation properties, compound 4i also exhibited a high degree of protection against hydrogen peroxide (H₂O₂)-induced cell death in PC12 cells, a cell line commonly used in neuroscience research. nih.gov This suggests that the this compound scaffold may contribute to neuroprotection through multiple mechanisms, including the inhibition of amyloid fibril formation and the mitigation of oxidative stress.

The aggregation of Aβ peptides is a critical event in the pathogenesis of Alzheimer's disease. frontiersin.org The ability of this compound analogues to interfere with this process highlights their potential as therapeutic leads. For instance, studies on other coumarin derivatives have shown they can inhibit Aβ aggregation, with some compounds demonstrating IC₅₀ values in the micromolar range for the inhibition of self-induced Aβ aggregation. researchgate.net

Antidepressant Effects

Coumarin and its derivatives have been explored for a range of neurological activities, including potential antidepressant effects. medcraveonline.comresearchgate.net The analogue xanthotoxin (also known as 8-methoxypsoralen) has been a particular focus of such research. nih.govjournal-jop.org Studies suggest that xanthotoxin may exert antidepressant-like properties. nih.govresearchgate.net

Research using animal models has shown that acute administration of xanthotoxin can reduce immobility time in the forced swim test, a common behavioral assay used to screen for antidepressant activity. nih.govresearchgate.net The proposed mechanism for this effect involves the modulation of key neurotransmitter systems. A dose-dependent increase in serotonin (B10506) and noradrenaline has been observed in the prefrontal cortex of female mice following xanthotoxin administration. nih.govresearchgate.net These neurotransmitters play a crucial role in mood regulation, and many current antidepressant medications work by increasing their synaptic availability.

Furthermore, some studies indicate that the antidepressant effects of certain coumarins, like scopoletin, may be mediated through the activation of dopamine (B1211576) D1 and D2 receptors. nih.gov Xanthotoxin is also noted to have an inhibitory effect on monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters like serotonin and noradrenaline. journal-jop.org By inhibiting this enzyme, xanthotoxin could potentially increase the levels of these mood-regulating chemicals in the brain.

Anti-adipogenic Activity

The investigation into the role of natural compounds in regulating adipogenesis—the process by which pre-adipocytes differentiate into mature fat cells—has identified certain coumarin analogues as having potential anti-adipogenic effects. nih.gov Adipogenesis is a key process in the development of obesity, and its inhibition is a target for therapeutic intervention. plos.orghimedialabs.com

Phellopterin, an analogue of this compound, has been shown to possess significant anti-adipogenic activity. nih.govnih.gov Studies using the 3T3-L1 preadipocyte cell line, a standard model for studying adipogenesis, have demonstrated that phellopterin can reduce lipid deposition in these cells as they differentiate. nih.govnih.govmdpi.com This suggests that phellopterin can interfere with the molecular pathways that lead to fat cell formation and lipid accumulation.

The anti-adipogenic effects of compounds like phellopterin are often associated with the downregulation of key adipogenic transcription factors. nih.govcabidigitallibrary.org These include peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding proteins (C/EBPs), which are master regulators of adipocyte differentiation. plos.org By inhibiting these factors, compounds can effectively halt the maturation of pre-adipocytes.

Enzyme Inhibitory Activities

α-Glucosidase Inhibition

α-Glucosidase is a key intestinal enzyme responsible for the breakdown of carbohydrates into glucose. Inhibitors of this enzyme can delay carbohydrate digestion and absorption, thereby helping to manage postprandial hyperglycemia, a hallmark of type 2 diabetes. Several coumarin derivatives have been identified as potent α-glucosidase inhibitors. acs.orgfrontiersin.org

While specific IC₅₀ values for this compound are not widely reported, numerous studies on its analogues demonstrate significant inhibitory activity. For instance, a series of biscoumarin derivatives have shown prominent α-glucosidase inhibition, with some compounds exhibiting IC₅₀ values in the low micromolar range, significantly more potent than the standard drug acarbose. acs.org One such derivative, with a 4-methyl substitution, was found to be a competitive inhibitor with a Ki value of 22.4 µM. acs.org Another study highlighted a novel eriodictyol (B191197) derivative that was a more potent α-glucosidase inhibitor than acarbose, with an IC₅₀ value of 28.1 ± 2.6 μM. nih.gov Furthermore, the compound 8-(7-methoxycoumarin-6-yl)luteolin has been noted for its strong inhibitory profile against α-glucosidase. nih.gov

Table 1: α-Glucosidase Inhibitory Activity of Selected Coumarin Analogues

Compound/AnalogueIC₅₀ (µM)Inhibition TypeReference
Biscoumarin Derivative (18)0.62 ± 0.01Competitive acs.org
Biscoumarin Derivative (19)1.21 ± 0.16Competitive acs.org
Eriodictyol Derivative (4)28.1 ± 2.6Not specified nih.gov
Acarbose (Standard)93.63Not applicable acs.org

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis. oamjms.eu Inhibition of this enzyme is of interest for the treatment of hyperpigmentation disorders and is also explored for its potential in preventing the browning of fruits and vegetables. The effect of coumarins on tyrosinase can be complex, with some derivatives acting as inhibitors while others may enhance its activity.

While this compound itself has been reported to enhance melanogenesis, several of its analogues have been synthesized and evaluated as tyrosinase inhibitors. mdpi.comresearchgate.net For example, a study on coumarin-based thiosemicarbazone analogues identified compounds with potent anti-tyrosinase activity. mdpi.com One such compound, FN-19, exhibited an IC₅₀ value of 42.16 ± 5.16 µM, making it more active than the reference inhibitors ascorbic acid and kojic acid. mdpi.com Kinetic studies revealed that FN-19 acts as a mixed inhibitor. mdpi.com Other coumarin derivatives have also shown tyrosinase inhibitory activity with IC₅₀ values ranging from the low to high micromolar range. mdpi.com

Table 2: Tyrosinase Inhibitory Activity of Selected Coumarin Analogues

Compound/AnalogueIC₅₀ (µM)Reference
Coumarin-thiosemicarbazone (FN-19)42.16 ± 5.16 mdpi.com
Coumarin-thiosemicarbazone (FN-10)72.40 ± 6.53 mdpi.com
Coumarin-thiosemicarbazone (FN-06)86.72 ± 7.29 mdpi.com
Kojic Acid (Standard)72.27 ± 3.14 mdpi.com
Ascorbic Acid (Standard)386.5 ± 11.95 mdpi.com

Acetyl- and Butylcholinesterase Inhibition

The investigation into the cholinesterase inhibitory potential of this compound and its derivatives has revealed a notable selectivity towards butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE). Research indicates that many analogues featuring the this compound scaffold demonstrate weak to negligible inhibitory action against AChE. frontiersin.org

Conversely, studies have identified moderate to potent inhibitory effects against BuChE. In a series of synthesized 3-arylcoumarins bearing an 8-methoxy group, several compounds displayed significant BuChE inhibition. frontiersin.org For instance, analogues with specific substitutions on the aryl and benzyl (B1604629) triazole moieties exhibited IC50 values in the micromolar range. Notably, the position of the methoxy group on the coumarin ring is suggested to influence the selectivity between BuChE and AChE. nih.gov

Further research into hybrid compounds has underscored the potential of the this compound core in designing potent BuChE inhibitors. One such analogue, a pyridinium (B92312) salt derivative, was identified as a highly potent BuChE inhibitor with an IC50 value in the nanomolar range. nih.gov This highlights the importance of the this compound structure as a scaffold for developing selective BuChE inhibitors.

Table 1: Butyrylcholinesterase (BuChE) Inhibition by this compound Analogues

Compound IC50 (µM) Notes Reference
This compound analogue 8q 18.9 3-Arylcoumarin bearing N-benzyl triazole moiety. frontiersin.org
This compound analogue 8r 6.7 3-Arylcoumarin bearing N-benzyl triazole moiety. frontiersin.org
(E)-1-(2-Chlorobenzyl)-4-(3-(8-methoxy-2-oxo-2H-chromen-3-yl)-3-oxoprop-1-enyl)pyridinium chloride 0.125 A coumarin-pyridinium hybrid. nih.gov

Carbonic Anhydrase Isoforms IX and X Inhibition

The this compound scaffold has been explored for its inhibitory activity against various carbonic anhydrase (CA) isoforms, particularly the tumor-associated CA IX. Coumarins, in general, are recognized as a class of CA inhibitors that often exhibit selectivity for tumor-associated isoforms like CA IX and XII over cytosolic forms CA I and II. nih.govresearchgate.netnih.gov They are believed to act as "suicide inhibitors"; the enzyme's own esterase activity hydrolyzes the coumarin's lactone ring, and the resulting carboxylate anchors to the zinc ion in the active site, blocking its entrance. nih.gov

A close analogue, 7-hydroxy-8-methoxycoumarin, has been specifically evaluated for its inhibitory potential against a panel of human (h) CA isoforms. This natural product demonstrated submicromolar inhibition against hCA IX, with a reported inhibition constant (Ki) of 0.85 µM. griffith.edu.au This finding suggests that the 8-methoxy substitution pattern is favorable for interaction with this particular isoform.

Table 2: Carbonic Anhydrase IX (CA IX) Inhibition by an this compound Analogue

Compound Ki (µM) Target Isoform Reference
7-Hydroxy-8-methoxycoumarin 0.85 hCA IX griffith.edu.au

Despite the investigation into CA IX, there is no available research data regarding the inhibitory effects of this compound or its analogues on carbonic anhydrase isoform X (CA X).

Structure Activity Relationship Sar Studies of 8 Methoxycoumarin Derivatives

Influence of Substituents at the 3-Position on Biological Activity

The C-3 position of the 8-methoxycoumarin ring is a critical site for modification, significantly influencing the molecule's bioactivity. Studies have shown that introducing different functional groups at this position can dramatically alter the compound's therapeutic potential, particularly its anticancer effects.

For instance, the basic scaffold, this compound-3-carboxamide, displays moderate antiproliferative activity against liver cancer (HepG2) cells with a half-maximal inhibitory concentration (IC₅₀) of 17 µM. nih.govresearchgate.net The introduction of an acetyl group to this 3-carboxamide moiety (forming N-(acetyl)this compound-3-carboxamide) enhances cytotoxic activity, lowering the IC₅₀ to 2.3 µM. nih.govresearchgate.net This suggests that the acetyl group may facilitate stronger binding to target proteins through hydrogen bond acceptance. researchgate.net

Furthermore, hydrolyzing the 3-carboxamide to a 3-carboxylic acid group also results in a significant improvement in antiproliferative activity (IC₅₀ of 5 µM). nih.gov This highlights the importance of a hydrogen bonding acceptor group (C=O) at the C-3 position for the cytotoxicity of this class of compounds. nih.gov The strategic placement of substituents at this position is therefore a key strategy in designing potent this compound-based therapeutic agents. bohrium.com

Table 1: Influence of C-3 Position Substituents on Anticancer Activity in HepG2 Cells

CompoundC-3 SubstituentIC₅₀ (µM)Source(s)
This compound-3-carboxamide-CONH₂17 nih.gov, researchgate.net
N-(acetyl)this compound-3-carboxamide-CONH-C(O)CH₃2.3 nih.gov, researchgate.net
This compound-3-carboxylic acid-COOH5 nih.gov

Impact of Halogenation (e.g., Bromine) on Activity and Binding Affinity

Halogenation, particularly bromination, of the this compound scaffold is a significant modification that can profoundly affect biological activity. Unlike typical coumarin (B35378) reactions where halogenation often occurs on the pyrone ring, for this compound, substitution tends to happen on the benzene (B151609) ring. scispace.com

The introduction of a bromine atom at the C-5 position of this compound-3-carboxamide leads to a remarkable increase in cytotoxic activity against liver cancer cells, with the IC₅₀ value dropping from 17 µM to just 0.9 µM. nih.gov This modification significantly enhances the compound's potency, making it more effective than the standard anticancer drug staurosporine (B1682477) (IC₅₀ of 8.4 µM) in this context. nih.gov

However, the effect of bromination is highly context-dependent. While it enhances the activity of the 3-carboxamide derivative, it has the opposite effect on the 3-carboxylic acid derivative. Bromination at the C-5 position of this compound-3-carboxylic acid leads to an almost complete loss of cytotoxicity, with the IC₅₀ increasing to 41 µM. nih.gov Similarly, bromination of N-(3-hydroxy)phenyl this compound-3-carboxamide at the coumarin moiety also resulted in lower inhibitory activity. frontiersin.org This demonstrates that the interplay between different substituents is crucial, as the presence of both bromo and other groups can lead to steric hindrance or other unfavorable interactions that diminish the compound's efficacy. nih.gov

Table 2: Effect of Bromination at C-5 on the Cytotoxicity of this compound Derivatives (HepG2 Cells)

CompoundC-3 SubstituentBromination at C-5IC₅₀ (µM)Source(s)
This compound-3-carboxamide-CONH₂No17 nih.gov
5-Bromo-8-methoxycoumarin-3-carboxamide-CONH₂Yes0.9 nih.gov
This compound-3-carboxylic acid-COOHNo5 nih.gov
5-Bromo-8-methoxycoumarin-3-carboxylic acid-COOHYes41 nih.gov

Role of Methoxy (B1213986) Group Position and Number in Biological Efficacy

The position and number of methoxy groups on the coumarin framework are defining factors for biological efficacy. While this article focuses on this compound, its activity is often understood by comparison with other methoxylated isomers.

For antifungal activity, substitutions at C-5 and C-8 are particularly influential. nih.gov Xanthotoxin (8-methoxypsoralen) shows potent activity against fungi like S. sclerotiorum and R. solani. nih.gov However, the presence of methoxy groups at both C-5 and C-8 (isopimpinellin) can also yield strong antifungal properties. nih.gov In some cases, a single methoxy group at C-4 has been found to be even more potent. nih.gov

In antioxidant assays, the location of the methoxy group is also crucial. Xanthotoxin was found to be the most active among linear furanocoumarins in a DPPH radical scavenging assay. nih.gov This indicates that the C-8 methoxy substitution is beneficial for this activity. However, in other contexts, such as activity against the bitter taste receptor TAS2R10, having the methoxy group only at the C-8 position resulted in the lowest activity compared to C-5 or C-5,8 substitutions. nih.gov

The presence of multiple methoxy groups can also modulate activity. For example, a coumarin with methoxy groups at positions C-6 and C-8, combined with a dimethoxyphenyl group at C-3, is noted for its potential pharmacological properties. ontosight.ai These findings underscore that while the 8-methoxy group imparts significant biological activity, its efficacy is relative and dependent on the specific biological target and the presence of other substitutions.

Importance of Hydroxyl Group Presence for Specific Activities

The presence of a hydroxyl (-OH) group, often in comparison to or in conjunction with a methoxy (-OCH₃) group, is a critical determinant of certain biological activities, especially antioxidant effects. For a coumarin to exhibit significant antioxidant activity, it is generally reported that it must possess at least one hydroxyl group, which can donate a hydrogen atom to scavenge free radicals. aip.orgpjmhsonline.com

The antioxidant activity often increases with the number of hydroxyl groups. aip.org Comparing hydroxylated and methoxylated coumarins reveals clear SAR trends. For instance, in xanthine (B1682287) oxidase inhibition, 7-hydroxycoumarin is a potent inhibitor. nih.gov The addition of a hydroxyl group at C-6 (esculetin) enhances this activity, whereas replacing it with a methoxy group (scopoletin) reduces the inhibitory effect. nih.gov This suggests that the free hydroxyl group is more beneficial for this specific enzyme inhibition than a methoxy group.

Correlation of Hybrid Pharmacophores with Enhanced Pharmacological Characteristics

Molecular hybridization, which involves combining the this compound scaffold with other known bioactive pharmacophores, is a powerful strategy to create novel compounds with enhanced pharmacological profiles. nih.govmdpi.com This approach can improve potency, selectivity, and pharmacokinetic properties by targeting multiple biological pathways simultaneously. nih.govnih.gov

Several studies have demonstrated the success of this strategy. For example, hybrid molecules were created by linking the this compound scaffold with pharmacophores such as chalcone (B49325), acrylohydrazide, and pyridine (B92270). nih.gov The resulting coumarin-chalcone hybrids were found to be potent anticancer agents against liver cancer cells, with some derivatives showing IC₅₀ values as low as 0.65 µM. nih.gov SAR analysis of these hybrids revealed that substitutions on the attached phenyl ring were crucial; for instance, a 4-methoxy substitution was most potent against liver cancer cells, while a trimethoxy substitution was more effective against leukemia cells. nih.gov

Another example involves synthesizing hybrids from ethyl this compound-3-carboxylate. mdpi.com These new derivatives showed potent activity against breast cancer cell lines (MCF-7 and MDA-MB-231), with one compound exhibiting strong inhibition of β-tubulin polymerization, a key target in cancer therapy. mdpi.com The hybridization of this compound with various moieties, including oxazoles and phenyl groups, has consistently yielded compounds with promising anticancer activities, underscoring the value of this drug design strategy. mdpi.com

Computational Chemistry and in Silico Approaches in 8 Methoxycoumarin Research

Molecular Docking Simulations

Molecular docking is a key computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. This method is crucial for understanding the potential of 8-methoxycoumarin derivatives as therapeutic agents.

Molecular docking simulations are frequently employed to estimate the binding affinity of this compound derivatives to various protein targets implicated in cancer and other diseases. The binding affinity is often expressed as a docking score in kcal/mol, where a more negative value indicates a stronger and more favorable interaction.

Research has shown that derivatives of this compound can exhibit significant binding affinities for several key protein targets:

β-Tubulin: In a study focused on developing anticancer agents, a series of novel this compound-3-carboxamides were synthesized and docked against β-tubulin. researchgate.netnih.gov One promising derivative, compound 5, demonstrated a strong binding affinity with a docking score of -11.89 kcal/mol, suggesting its potential as a tubulin inhibitor. nih.gov Molecular modeling analysis affirmed the high binding affinity of this compound toward the active cavity of the β-tubulin protein. researchgate.netnih.govdntb.gov.ua

VEGFR2 and CYP2D6: Novel N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides have been investigated as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Cytochrome P450 2D6 (CYP2D6), both significant targets in hepatocellular carcinoma. nih.govresearchgate.net In silico molecular docking was used to evaluate the binding potency of these compounds. nih.govfrontiersin.org The docking protocol was validated by redocking the co-crystallized ligand sorafenib (B1663141) into the VEGFR2 active site, which yielded a binding score of -15.29 kcal/mol. frontiersin.org A specific derivative, compound 7, was identified as a potent dual inhibitor, and its binding affinity to the CYP2D6 protein was affirmed through molecular docking simulations. researchgate.net The validation for the CYP2D6 docking protocol involved using a co-crystallized BACE1 inhibitor, which showed a binding affinity of -12.06 kcal/mol. frontiersin.org

Aromatase: Derivatives of this compound have been explored as potential aromatase inhibitors for breast cancer therapy. mdpi.com Molecular docking studies of one derivative, Compound 6, were performed against the aromatase cytochrome P450 protein receptor to understand its binding interactions. mdpi.com Other research on this compound-3-carboxamide derivatives also confirmed binding to the aromatase pocket. researchgate.net In silico analysis of estrone-coumarin hybrids, some containing the this compound scaffold, showed favorable interactions with key residues in the aromatase catalytic site, such as Met374. scirp.org

Compound ClassTarget ProteinExample DerivativeBinding Affinity (kcal/mol)Source
This compound-3-carboxamideβ-TubulinCompound 5-11.89 nih.gov
N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamideVEGFR2Compound 7Affirmed via docking researchgate.netfrontiersin.org
N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamideCYP2D6Compound 7Affirmed via docking researchgate.netfrontiersin.org
3-Substituted this compoundAromataseCompound 6Interaction studied mdpi.com

Beyond just affinity scores, molecular docking provides detailed insights into the specific interactions between the ligand and the amino acid residues within the protein's binding pocket.

Interactions with β-Tubulin: The binding mode analysis of an this compound-3-carboxamide derivative (compound 5) within the tubulin active site was explored to understand its inhibitory potential. nih.gov Visualizations of the binding modes can reveal key hydrogen bonds, hydrophobic interactions, and aromatic interactions responsible for stabilizing the ligand-protein complex. researchgate.net

Interactions with VEGFR2 and CYP2D6: For a dual-inhibitor derivative (compound 7), docking studies revealed a network of interactions within the CYP2D6 active site. researchgate.net The azacoumarin scaffold of the compound was found to bind to Glu216 and Phe120 residues through H-bonding and arene-arene interactions, respectively. researchgate.net Furthermore, the acetamide (B32628) moiety formed a strong hydrogen bond with Glu216, and the phenolic -OH group formed an H-bond with Asp301. researchgate.net These interactions collectively explain the compound's inhibitory activity. researchgate.net

Interactions with Aromatase: In the case of aromatase inhibitors, studies have highlighted the importance of specific structural features for binding. scirp.org For instance, an aromatic ring attached to the C4 position of the coumarin (B35378) moiety was found to promote essential arene-H type interactions for protein-ligand recognition. scirp.org Molecular docking of another this compound derivative (Compound 6) was used to identify the specific amino acid residues responsible for its biological activity. mdpi.com

Assessment of Binding Affinities to Target Proteins (e.g., β-Tubulin, VEGFR2, CYP2D6, Aromatase)

Molecular Dynamics (MD) Simulations for Complex Stability Analysis

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. In the context of this compound research, MD simulations are performed on the ligand-protein complexes obtained from docking to assess their stability and conformational changes in a simulated physiological environment. nih.govplos.org

A typical MD simulation runs for a set duration, such as 100 nanoseconds, tracking parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). nih.govplos.org The RMSD measures the average deviation of the protein's backbone atoms from their initial position, with a stable, low-fluctuation RMSD value over time indicating a stable ligand-protein complex. plos.orgtandfonline.com The RMSF analyzes the fluctuation of individual amino acid residues, highlighting which parts of the protein interact most dynamically with the ligand. plos.org For example, MD simulations were conducted on complexes of 3,5,8-trisubstituted coumarin derivatives to confirm that the ligands formed stable conformations within the protein binding sites over a 100 ns period. nih.gov Similarly, MD simulations were used to determine the stability of an this compound derivative complexed with tyrosinase. researchgate.net

In Silico Toxicity Prediction

Predicting the potential toxicity of a compound early in the drug discovery process is crucial to avoid late-stage failures. In silico toxicity prediction models use a compound's structure to estimate its likelihood of causing various types of toxicity. For derivatives of this compound, computational tools are used to explore their safety profiles. researchgate.netnih.gov For instance, the toxicity and drug-likeness of a particularly active 8-methoxy-azacoumarin-3-carboxamide (compound 7) were explored using several computational analyses. researchgate.net Web-based platforms like ADMETlab 2.0 can be utilized to predict the toxicity profiles of coumarin derivatives. nih.gov

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

ADME properties determine the bioavailability and pharmacokinetic profile of a drug candidate. optibrium.commdpi.com In silico ADME prediction is a cost-effective way to screen compounds for desirable drug-like properties. These computational models assess parameters based on a molecule's structure, including: optibrium.com

Absorption: Predicting oral bioavailability and cell permeability.

Distribution: Estimating properties like plasma protein binding. optibrium.com

Metabolism: Identifying which cytochrome P450 (CYP) enzymes are likely to metabolize the compound, which is crucial for predicting drug-drug interactions. optibrium.com

Excretion: Predicting the pathways through which the compound will be eliminated from the body.

For active this compound derivatives, computational tools and web servers are used to predict their ADME profiles and assess their "drug-likeness" based on established filters like Lipinski's Rule of Five. researchgate.netnih.gov

Virtual Screening Methodologies for Novel this compound Derivatives

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify structures that are most likely to bind to a drug target. This methodology allows researchers to prioritize a smaller number of promising candidates for chemical synthesis and experimental testing. mdpi.com

In the context of this compound research, virtual screening can be used to discover novel derivatives with enhanced activity. For example, a library of coumarin derivatives was virtually screened against the tyrosinase enzyme, and compounds were ranked based on their predicted binding affinities. mdpi.com The most promising candidates were then synthesized and experimentally validated. mdpi.com This approach has also been used to validate QSAR models, where a series of coumarin derivatives were screened in silico to predict their activity as MAO-A inhibitors before being synthesized and tested. acs.org

Photochemical Reactivity of 8 Methoxycoumarin and Its Analogues

Photodimerization Processes of 8-Methoxycoumarin

In the solid state, the photochemical reactivity of coumarins is governed by the crystal packing of the monomer molecules, a principle known as topochemical control. According to Schmidt's postulates, for a [2+2] photodimerization to occur, the reactive double bonds of adjacent molecules must be parallel and within a separation distance of approximately 4.2 Å.

However, studies on coumarin (B35378) analogues reveal that reactions can occur even in crystals where the molecular arrangement is seemingly unfavorable. For instance, the solid-state photodimerization of 7-methoxycoumarin (B196161) proceeds to yield the syn head-to-tail dimer as the sole product, despite the reactive double bonds being rotated 67.5° relative to each other and separated by 3.83 Å. rsc.orgwits.ac.za This suggests that significant molecular rotation can occur within the crystal lattice during the photoreaction. wits.ac.za The crystal lattice's ability to relax and accommodate such movements is a critical factor in the solid-state reactivity of these compounds. rsc.org In some cases, lattice phonons (quantized modes of lattice vibration) can mediate the photoreaction, as observed in 7-methoxycoumarin crystals.

In solution, the photodimerization of coumarins often leads to a mixture of products, with the distribution being highly sensitive to the solvent environment. mdpi.com The solvent polarity can influence the nature of the excited state and the relative stability of the different dimer transition states. acs.org

For example, the direct photoirradiation of the parent coumarin molecule in a non-polar solvent like benzene (B151609) results in low conversion and a product mixture dominated by the anti-head-head dimer. mdpi.com In contrast, using a more polar solvent such as 1,2-ethanediol (B42446) increases the conversion rate and shifts the product distribution to favor the syn-head-head dimer. mdpi.com Water has also been shown to be an effective medium, promoting dimerization even at low substrate concentrations, likely due to hydrophobic aggregation forcing the monomers into close proximity. nsf.gov The dimer distribution in water can differ significantly from that in organic solvents. nsf.gov

Table 1: Solvent Effects on Coumarin Photodimerization Product Distribution

Solvent Conversion syn-HH (%) anti-HH (%) syn-HT (%) anti-HT (%)
Benzene 9% 2.3 91.2 2.3 4.2
1,2-Ethanediol 39% 59 22 19 0
Water* - 64 8 28 -

*Data for parent coumarin photodimerization. mdpi.comnsf.gov

Supramolecular chemistry offers a powerful tool to control the stereoselectivity of coumarin photodimerization. By encapsulating the monomer within a host molecule, it is possible to pre-organize the reactants and direct the reaction towards a single product.

A notable example involves the photodimerization of this compound within a self-assembled Pd-nanocage host in an aqueous solution. mdpi.comresearchgate.net While this compound itself has low solubility in water, its complexation within the nanocage allows the reaction to proceed. mdpi.comresearchgate.net Upon irradiation, it exclusively forms the syn-head-head dimer. mdpi.comresearchgate.net This high selectivity is attributed to the pre-organization of the coumarin monomers within the nanocage's cavity through weak intermolecular forces like hydrophobic and π-π interactions. mdpi.comresearchgate.net Other host systems, such as cucurbiturils and cyclodextrins, have also been successfully employed to control the photodimerization of various coumarin derivatives, typically favoring the formation of syn dimers. mdpi.comgrafiati.comacs.org

Table 2: Host-Guest Complexation Effect on this compound Photodimerization

Host System Guest Solvent Key Finding Product(s)

Solution-Phase Photodimerization and Solvent Effects

Photoresponse and Photomechanical Phenomena in this compound Crystals

The photodimerization reaction within a crystal lattice can induce significant stress and strain, leading to remarkable macroscopic mechanical effects. These phenomena have been extensively studied in crystals of 7-methoxycoumarin, a close analogue of this compound.

Irradiation of single crystals of 7-methoxycoumarin with UV light can cause dramatic changes to the crystal's surface topography. rsc.orgrsc.org The nature of these changes depends on the wavelength of the incident light. rsc.org

Deep UV (254 nm) Irradiation: Leads to the formation of rectangular protrusions on the crystal surface. rsc.org

365 nm Irradiation: Can cause the formation of steps or valleys, and in some cases, the surface layer may peel off in flakes. rsc.orgrsc.org

These topographical modifications are a direct consequence of the dimerization reaction occurring at and near the crystal surface. rsc.org The difference in response to various wavelengths is related to the penetration depth of the light and the resulting thickness of the dimerized layer. rsc.org Prolonged irradiation can lead to a decrease in crystallinity and even amorphization of the surface. rsc.orgrsc.org

In addition to surface changes, the internal stress generated by photodimerization can cause the entire crystal to bend, swing, or even jump. This behavior is known as the photosalient effect. researchgate.netrikkyo.ac.jp

Observations in 7-methoxycoumarin crystals demonstrate a range of photomechanical responses:

Thin, rod-shaped crystals: Exhibit photoinduced bending upon UV irradiation. rsc.org A complex swinging motion has been reported, with an initial slight bending away from the light source, attributed to surface expansion from photocyclization. This is followed by a more dramatic bending towards the light source, which is caused by a single-crystal-to-single-crystal (SCSC) phase transition. rikkyo.ac.jpresearchgate.net

Thick or hollow crystals: Tend to exhibit more violent photosalient phenomena, where the crystal can be propelled or shattered by the rapid release of internal strain upon intensive UV irradiation. rsc.orgresearchgate.netrikkyo.ac.jp

These mechanical effects are driven by the molecular-level changes in size and shape as monomers convert to dimers, which in turn can trigger collective phase transitions within the crystal. rikkyo.ac.jp

Table 3: Summary of Photomechanical Effects in 7-Methoxycoumarin Crystals

Crystal Morphology Irradiation Observed Phenomenon Underlying Mechanism
Single Crystal Surface 254 nm UV Formation of protrusions. rsc.org Surface dimerization.
Single Crystal Surface 365 nm UV Valley formation, peeling. rsc.org Dimerization, amorphization. rsc.org
Thin, Rod-Shaped Continuous UV Bending and swinging motion. rikkyo.ac.jpresearchgate.net Surface expansion, SCSC phase transition. rikkyo.ac.jp

Photoinduced Amorphization of Crystals

The study of photoinduced solid-state transformations in coumarin derivatives has revealed fascinating behaviors, including changes to the crystal structure itself. While research on this compound crystals is not extensively detailed in this specific context, significant findings have been reported for its analogue, 7-methoxycoumarin, which undergoes photoinduced amorphization. rsc.org

Upon irradiation with UV light, single crystals of 7-methoxycoumarin exhibit remarkable topographical changes. rsc.orgrsc.org This phenomenon is intrinsically linked to a photodimerization reaction occurring within the crystal lattice. rsc.org The process begins with photoinduced topographical alterations on the crystal's surface, such as the formation of steps or valleys, depending on the specific crystal face and the wavelength of UV light used (e.g., 254 nm or 365 nm). rsc.orgresearchgate.net

With prolonged or intensive UV irradiation, more dramatic effects are observed. These include the bending of thin, rod-shaped crystals and photosalient phenomena, where the crystals can jump or burst. rsc.orgrsc.org Crucially, these macroscopic physical changes are attributed to a phase transition from a crystalline to an amorphous state on the crystal surface. rsc.orgbiosynth.com This photoinduced amorphization was identified as a key difference in the photo-response of coumarin crystals compared to other photoresponsive crystalline systems like those of diarylethenes. rsc.org The melting point of the irradiated crystals differs from that of both the original monomer and the resulting dimer, indicating the formation of a different molecular packing arrangement in the amorphous state. researchgate.net

The photodimerization of 7-methoxycoumarin in the solid state yields a syn head-to-tail dimer, even though the molecular arrangement in the monomer crystal is not perfectly aligned for such a reaction. rsc.orgrsc.org This suggests that significant molecular movement occurs, leading to the disruption of the crystal lattice and the eventual formation of an amorphous phase. rsc.org These versatile photo-responses highlight the potential for using such molecular crystals in the development of photo-actuators and other light-responsive materials. rsc.org

Photophysical Properties Relevant to Research Applications

The unique photophysical properties of this compound and its analogues make them valuable tools in various research applications, particularly as fluorescent probes and labels. biosynth.comasianpubs.org These compounds are known for their ability to absorb UV light and re-emit it as visible light, often with high efficiency. biosynth.comasianpubs.org

Derivatives of this compound are noted for their strong blue emission under UV excitation. asianpubs.orgresearchgate.net The specific absorption and emission characteristics can be tuned by modifying the coumarin core with different functional groups. For instance, intramolecular charge transfer (ICT) effects, often modulated by electron-donating and electron-withdrawing groups, are largely responsible for the photoluminescent properties of coumarins. researchgate.net This allows for the design of compounds with tailored optical properties for applications such as organic light-emitting diodes (OLEDs), organic solar cells, and fluorescent markers. researchgate.net

The fluorescence of coumarin derivatives is often sensitive to the local environment, making them excellent probes for studying cellular processes, enzyme activities, and protein interactions. biosynth.comresearchgate.net For example, 8-hydroxy-7-methoxycoumarin (B190332) is utilized as a fluorescent probe for biochemical applications, including cellular imaging. biosynth.com In another application, an ester of 7-methoxycoumarin-3-carboxylic acid was developed as a fluorescent, cell-cleavable protecting group. This allows for the monitoring of a drug's cellular uptake and subsequent cleavage through fluorescence, providing a tool for studying drug delivery mechanisms. nih.gov

The tables below summarize key photophysical data for select this compound analogues.

Table 1: Photophysical Properties of 3-Substituted this compound Derivatives in Dichloromethane

CompoundAbsorption Max (λabs)
3-acetyl-8-methoxy-coumarin316 nm
3-(2,2′-dibromoacetyl)-8-methoxy-coumarin325 nm

Data sourced from a study by Shu, et al. Both compounds were noted to exhibit strong blue emission upon UV light excitation. asianpubs.org

Table 2: Spectroscopic Properties of a Fluorescent Phosphonate Protecting Group

CompoundExcitation Max (λex)Emission Max (λem)
7-methoxycoumarin-3-carboxylic acid oxymethyl ester derivative355 nm405 nm

This derivative was designed to act as a fluorescent prodrug to quantify cellular uptake. nih.gov

Future Directions and Therapeutic Potential of 8 Methoxycoumarin Derivatives

Development of Novel Anti-Hepatocellular Carcinoma Agents

Hepatocellular carcinoma (HCC) is a primary liver cancer with a high mortality rate, and the development of effective treatments remains a significant challenge. nih.gov 8-Methoxycoumarin derivatives have shown considerable promise as anti-HCC agents.

Recent studies have focused on synthesizing and evaluating novel N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamide analogues. nih.gov These compounds have demonstrated significant cytotoxicity against liver cancer cell lines, such as HepG-2. nih.govnih.gov For instance, one study reported that a synthesized this compound-3-carboxamide derivative exhibited potent antiproliferative activity against HepG-2 cells with an IC50 value of 0.75 µM, which was more potent than the standard anticancer drug staurosporine (B1682477) (IC50 = 8.37 µM). nih.gov Another study highlighted a different derivative, 5-bromo-8-methoxycoumarin-3-carboxamide, which also showed a significant increase in cytotoxic activity with an IC50 of 0.9 µM against HepG2 cells. nih.gov

The mechanism of action of these derivatives is multifaceted. Research has shown that they can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. nih.govnih.gov Some derivatives have been found to interfere with DNA replication and induce DNA damage, leading to cell cycle arrest at the S phase. nih.govnih.gov Furthermore, these compounds can trigger apoptosis through both necrosis and programmed cell death pathways. nih.gov

The following table summarizes the cytotoxic activity of selected this compound derivatives against the HepG-2 liver cancer cell line.

CompoundIC50 (µM) against HepG-2 cellsReference Drug (Staurosporine) IC50 (µM)
N-(3-hydroxy)phenyl this compound-3-carboxamide3.818.37
8-methoxy-azacoumarin analogue0.758.37
5-bromo-8-methoxycoumarin-3-carboxamide0.98.4
This compound-3-carboxamide178.4
N-acetyl-8-methoxycoumarin-3-carboxamide2.38.4
This compound-3-carboxylic acid58.4

Exploration as Multi-Targeted Pharmacological Agents

The complexity of many diseases, including cancer, often involves multiple biological pathways and targets. mdpi.com This has led to the exploration of multi-targeted pharmacological agents that can simultaneously modulate several key proteins or enzymes. This compound derivatives are being investigated for their potential as such agents. researchgate.net

One area of focus is the dual inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) and cytochrome P450 (CYP) enzymes. nih.govresearchgate.net VEGFR-2 is a key player in angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis. CYP enzymes are involved in the metabolism of various substances, including cancer drugs, and their inhibition can affect drug efficacy and resistance. researchgate.net Certain this compound-3-carboxamide analogues have demonstrated potent dual-inhibitory activity against both VEGFR-2 and CYP proteins. nih.gov

Furthermore, some this compound derivatives have been identified as inhibitors of other important cancer-related targets, including β-tubulin, sulfatase, and aromatase. mdpi.com For example, a study on novel 3-substituted this compound derivatives found that one compound was a potent inhibitor of β-tubulin polymerization, sulfatase, and aromatase enzymes, all of which are implicated in breast cancer. mdpi.com Another study revealed that a specific this compound-3-carboxamide derivative could activate caspase-3/7 proteins and inhibit β-tubulin polymerization in HepG2 cells. nih.gov This multi-target approach offers the potential for more effective and durable therapeutic responses.

Potential in Combating Drug Resistance in Cancer Therapy

Drug resistance is a major obstacle in cancer treatment, leading to therapy failure and disease relapse. nih.govresearchgate.net Coumarin-based compounds, including this compound derivatives, are being investigated for their ability to overcome or circumvent drug resistance mechanisms. ijpsonline.com

The development of hybrid compounds, which combine the pharmacophoric subunits of two or more known active molecules, is a strategy to combat drug resistance. mdpi.com This approach can lead to compounds that act on multiple targets, reducing the likelihood of resistance developing through a single pathway. researchgate.net The favorable pharmacological profile of coumarins, including their potential for low drug resistance, makes them attractive scaffolds for designing such hybrid molecules. ijpsonline.com While direct studies on this compound derivatives specifically overcoming resistance are emerging, the broader research on coumarins suggests this is a promising avenue for future investigation. bibliotekanauki.pl

Advancements in Synthesis for Diverse this compound Analogues

The exploration of the therapeutic potential of this compound is intrinsically linked to the ability to synthesize a diverse range of its analogues. icm.edu.pl Organic chemists are continuously developing new and efficient synthetic methods to create novel derivatives with varied structural features.

A common starting material for many of these syntheses is ethyl this compound-3-carboxylate. nih.govmdpi.com From this precursor, a variety of modifications can be made. For example, a multi-step reaction sequence can be employed to produce a series of N-(substituted)phenyl-8-methoxycoumarin-3-carboxamides and their brominated derivatives. nih.gov Another common transformation is the ammonolysis of the ester to form this compound-3-carboxamide, which can then be further modified. nih.govmdpi.com

Other synthetic strategies include the Claisen-Schmidt condensation of 8-acetyl-7-methoxycoumarin (B1282994) with various aldehydes to create chalcone (B49325) intermediates, which are then cyclized to form pyrazoline-bearing coumarin (B35378) derivatives. nih.gov The ability to perform reactions such as halogenation (e.g., bromination), acetylation, and hydrolysis on the this compound scaffold allows for the systematic exploration of structure-activity relationships, guiding the design of more potent and selective compounds. nih.gov

In Vivo Efficacy Validation of Promising Lead Compounds

Currently, much of the published research on novel this compound derivatives focuses on their in vitro activity against cancer cell lines. nih.govnih.govmdpi.comicm.edu.pl The promising results from these studies, such as potent cytotoxicity and favorable selectivity for cancer cells over normal cells, strongly support the progression of lead compounds to in vivo testing. nih.govnih.gov The transition from in vitro to in vivo studies is essential to determine if the observed anticancer effects translate to a therapeutic benefit in a more complex biological system. Future research will need to focus on conducting these in vivo efficacy studies to identify the most promising candidates for further development.

Translational Research and Clinical Development Perspectives for this compound-Based Therapeutics

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. umin.jp For this compound-based therapeutics, this involves a multi-step process that begins with the identification of promising lead compounds from preclinical studies and progresses through rigorous testing to ensure their safety and efficacy in humans.

The journey from a promising laboratory finding to a clinically approved drug is long and complex. It involves extensive preclinical toxicology studies, formulation development, and the design and execution of clinical trials (Phase I, II, and III). umin.jp While many this compound derivatives are currently in the preclinical stages of investigation, their potent and multi-targeted anticancer activities suggest they have the potential to enter clinical development. nih.govnih.govmdpi.com

The establishment of translational research initiatives and centers plays a crucial role in facilitating this process by providing the necessary infrastructure and expertise to guide researchers through the complex regulatory landscape. umin.jp As research continues to uncover the full therapeutic potential of this compound and its analogues, a concerted effort in translational research will be essential to bring these promising compounds from the bench to the bedside.

Q & A

Q. Q1. What are the standard protocols for synthesizing 8-methoxycoumarin derivatives, and how can researchers ensure reproducibility?

Methodological Answer: Synthesis typically involves introducing functional groups (e.g., carboxamide, oxazole) at the 3-position of the coumarin scaffold. Key steps include:

  • Coumarin Core Modification : Use Friedel-Crafts acylation or Pechmann condensation to introduce methoxy groups .
  • Derivatization : Employ coupling reactions (e.g., amide bond formation) with substituted anilines or heterocycles. Reaction conditions (solvent, temperature, catalysts) must be rigorously documented to ensure reproducibility .
  • Validation : Confirm purity via HPLC (>95%) and structural identity via NMR (¹H/¹³C) and mass spectrometry .

Q. Q2. How can researchers validate the purity and structural identity of this compound compounds?

Methodological Answer:

  • Analytical Techniques :
    • HPLC : Use C18 columns with UV detection (λ = 254–310 nm) to assess purity .
    • NMR : Compare ¹H chemical shifts (e.g., δ 3.8–4.2 ppm for methoxy protons) to literature data .
    • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ for this compound carboxamides) .
  • Reference Standards : Cross-check with NIST databases or commercially available high-purity samples .

Advanced Research Questions

Q. Q3. What experimental designs are optimal for evaluating the anticancer mechanisms of this compound derivatives?

Methodological Answer:

  • In Vitro Assays :
    • MTT Assay : Measure IC₅₀ values against cancer cell lines (e.g., HepG2, MCF-7) with positive controls (e.g., doxorubicin) .
    • Flow Cytometry : Quantify apoptosis via Annexin V/PI staining and cell cycle arrest (G2/M phase) .
  • Mechanistic Studies :
    • β-Tubulin Polymerization : Use fluorescence-based assays to assess disruption of microtubule dynamics .
    • Caspase-3/7 Activation : Monitor enzymatic activity with fluorogenic substrates (e.g., Ac-DEVD-AMC) .

Q. Q4. How should researchers address contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

  • Source Analysis : Compare experimental variables:

    VariableExample Impact
    Cell LineHepG2 (liver) vs. MCF-7 (breast) may show differing IC₅₀ due to metabolic heterogeneity .
    ConcentrationAntioxidant effects at low doses (µM) vs. cytotoxicity at high doses (mM) .
    Assay DurationShort-term vs. long-term exposure alters apoptotic outcomes .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify significant variables across studies .

Q. Q5. What methodologies are recommended for studying the dual antioxidant and pro-oxidant effects of this compound?

Methodological Answer:

  • Antioxidant Assays :
    • NADPH Oxidation Inhibition : Quantify inhibition of lipid peroxidation in rat liver microsomes .
    • DPPH/ABTS Radical Scavenging : Measure radical quenching capacity at varying concentrations .
  • Pro-Oxidant Detection :
    • ROS Generation : Use fluorescent probes (e.g., DCFH-DA) in cancer cells under hypoxic conditions .
    • Redox Cycling : Monitor superoxide production via cytochrome c reduction assays .

Methodological and Ethical Considerations

Q. Q6. How can researchers design statistically robust experiments for this compound studies?

Methodological Answer:

  • Sample Size : Use power analysis to determine minimum replicates (n ≥ 3 for cell assays) .
  • Controls : Include vehicle (DMSO) and positive/negative controls in all assays .
  • Blinding : Randomize treatment groups to reduce bias in data interpretation .

Q. Q7. What ethical guidelines apply to preclinical studies involving this compound derivatives?

Methodological Answer:

  • Data Integrity : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
  • Toxicity Reporting : Document acute toxicity (e.g., LD₅₀ in rodents) and comply with OECD guidelines .
  • Conflict of Interest : Disclose funding sources and patent applications in manuscripts .

Data Presentation and Publication

Q. Q8. How should researchers present complex data on this compound in manuscripts?

Methodological Answer:

  • Figures : Use heatmaps to show structure-activity relationships or dose-response curves .
  • Tables : Summarize IC₅₀ values, solubility, and spectroscopic data with error margins .
  • Supplementary Materials : Deposit raw NMR/HPLC data in repositories (e.g., Zenodo) for peer review .

Q. Q9. What computational tools are effective for predicting this compound-protein interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to caspase-3/7 or β-tubulin .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability .
  • Validation : Correlate docking scores (ΔG) with experimental IC₅₀ values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.